molecular formula C23H25FN2O3S B2731097 3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole CAS No. 878060-64-1

3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole

Cat. No. B2731097
CAS RN: 878060-64-1
M. Wt: 428.52
InChI Key: DCBDCQSADYTSEJ-UHFFFAOYSA-N
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Description

3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole is a chemical compound that belongs to the class of indole-based small molecules. It has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting specific enzymes or proteins that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole in lab experiments is its high potency. It requires a relatively small amount of the compound to achieve the desired effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole. Some of the potential areas of investigation include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Investigation of the compound's efficacy in treating other diseases, such as autoimmune disorders and metabolic diseases.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Exploration of the compound's potential as a drug delivery system for other therapeutic agents.
5. Investigation of the compound's safety and toxicity profile in vivo.
Conclusion:
This compound is a promising compound with potential therapeutic applications. Its high potency and various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole involves the reaction of 3-fluorobenzylsulfonyl chloride and 2-(4-methylpiperidin-1-yl)-2-oxoethylamine in the presence of a base. The reaction yields the desired compound, which can be purified through column chromatography.

Scientific Research Applications

3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-17-9-11-25(12-10-17)23(27)15-26-14-22(20-7-2-3-8-21(20)26)30(28,29)16-18-5-4-6-19(24)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDCQSADYTSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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